N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine
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Overview
Description
“N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine” is an organic compound . It has a molecular weight of 255.36 .
Synthesis Analysis
The compound can be synthesized by the condensation of the N1,N1-diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Molecular Structure Analysis
The dihedral angle between the planes of the quinoline and phenylenediamine rings in the compound is 178.9 (3) .Chemical Reactions Analysis
The compound was synthesized by the condensation of the N1,N1-diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.36 . It is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis
This compound is used in the chemical synthesis industry . It is available for purchase and can be used in various chemical reactions . It is also used in the bulk manufacturing and sourcing of other compounds .
Chemodivergent Synthesis
The compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Luminescent Properties
The compound exhibits interesting luminescent properties . The emission maximum wavelengths can be tuned in a large range of 403–498 nm . This property makes it useful in the field of optoelectronics and photonics .
Anion Sensing
The compound has been used in the development of a Cl– anion-responsive luminescent Eu3+ complex . This complex has potential applications in the field of anion sensing .
Pharmaceutical Research
N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized using this compound, have received great attention in recent years due to their varied medicinal applications .
Material Science
Due to its luminescent properties, the compound can be used in the development of new materials with unique optical properties .
Mechanism of Action
Target of Action
The compound, also known as N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine, is a type of organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . These metal complexes are the primary targets of this compound .
Mode of Action
The compound interacts with its targets, the metal complexes, through its pyridine groups . The pyridine groups donate sigma electrons and accept pi electrons, forming stable complexes with the metals . This interaction results in changes in the electronic structure of the metal complexes, which can influence their reactivity and other properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metals in the environment could influence the compound’s ability to form stable complexes Additionally, factors such as pH, temperature, and the presence of other chemicals could also potentially influence the compound’s action, efficacy, and stability
properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-3-19(4-2)16-10-8-14(9-11-16)18-13-15-7-5-6-12-17-15/h5-12,18H,3-4,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDRPCGUPSWPDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine |
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